

Elocalcitol: A Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: BPH-628

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Abstract

Elocalcitol (also known as BXL-628) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective Vitamin D Receptor (VDR) agonist that has demonstrated significant anti-inflammatory and anti-proliferative properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of elocalcitol, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Structure and Identification

Elocalcitol is a complex organic molecule with a chemical structure designed for high selectivity and efficacy as a VDR agonist. Its key identifiers and structural details are summarized below.

Property	Value	Reference
Chemical Formula	C29H43FO2	[1][2]
IUPAC Name	trans-(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol	[1]
SMILES String	<chem>CCC(CC)(/C=C/C--INVALID-LINK--C1=CC[C@@H]2[C@@]1(CC C/C2=C\C=C/C3\C--INVALID-LINK--F">C@HO)C)O</chem>	[1]
Molecular Weight	442.66 g/mol	[2]
CAS Number	199798-84-0	[1][2]
Synonyms	BXL 628, Ro 26-9228	[2]

Physicochemical Properties

Detailed experimental data on the physical properties of elocalcitol, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some key computed and qualitative properties are provided below.

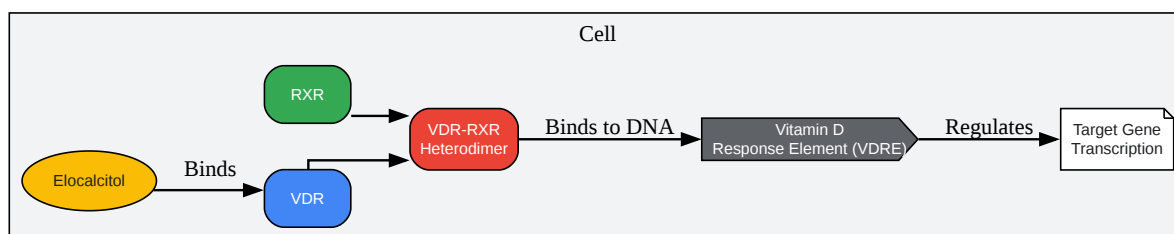
Property	Value	Reference
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C, sealed and away from moisture.	[3]
Elemental Analysis	C: 78.69%, H: 9.79%, F: 4.29%, O: 7.23%	[2]

Mechanism of Action and Signaling Pathways

Elocalcitol exerts its biological effects primarily through its selective agonism of the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Upon binding to the VDR, elocalcitol initiates a cascade of molecular events that modulate various cellular processes, including cell proliferation, inflammation, and lipid metabolism.

VDR-Mediated Genomic Signaling

The canonical signaling pathway for elocalcitol involves its binding to the VDR, leading to the transcription of target genes.

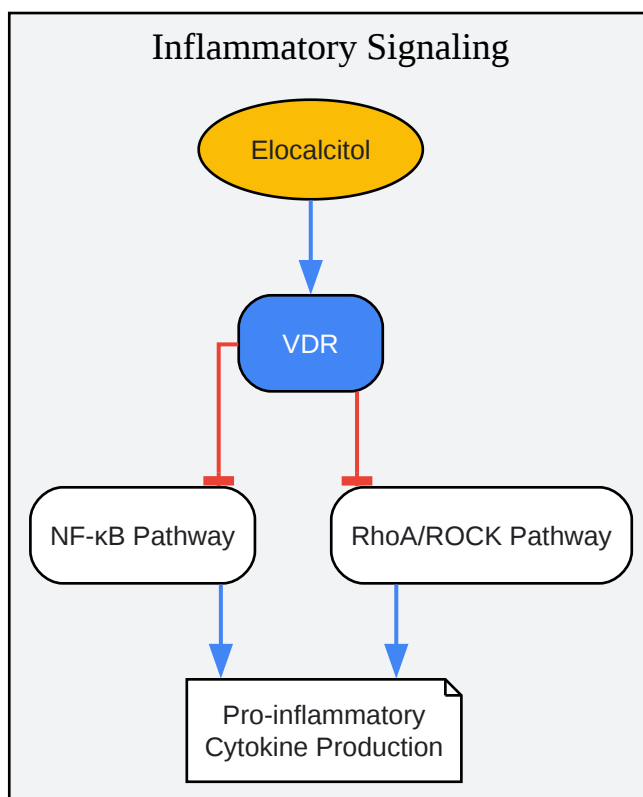


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Caption: Elocalcitol binds to the VDR, promoting its heterodimerization with RXR and subsequent binding to VDREs to regulate gene transcription.

Inhibition of Pro-inflammatory Pathways

Elocalcitol has been shown to exert anti-inflammatory effects by inhibiting the NF- κ B and RhoA/ROCK signaling pathways.

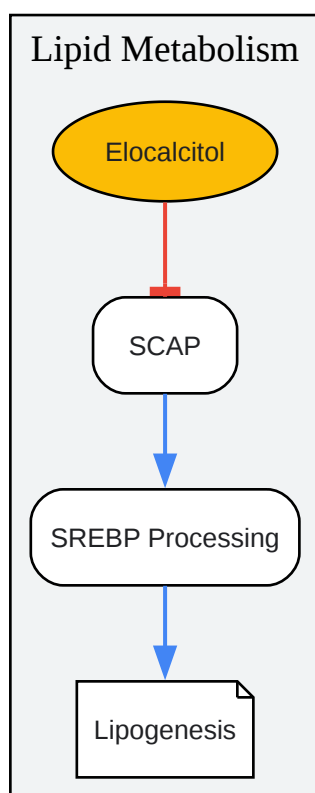


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Caption: Elocalcitol, through VDR activation, inhibits the pro-inflammatory NF-κB and RhoA/ROCK pathways.

Regulation of Lipogenesis

Elocalcitol has been found to prevent high-fat diet-induced obesity by inhibiting SREBP-mediated lipogenesis.



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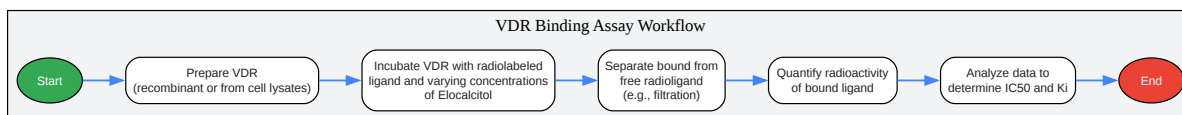
Caption: Elocalcitol inhibits lipogenesis by downregulating SCAP, a key protein in the SREBP pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of elocalcitol. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Competitive Radioligand Binding Assay for VDR

This assay is used to determine the binding affinity of elocalcitol to the Vitamin D Receptor.



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Caption: Workflow for the competitive radioligand binding assay to determine elocalcitol's affinity for the VDR.

Protocol:

- Receptor Preparation:
 - Prepare a source of VDR, either as a purified recombinant protein or from cell/tissue homogenates known to express the receptor.
 - Quantify the protein concentration of the receptor preparation.
- Assay Setup:
 - In a 96-well plate, set up the following reactions in a suitable assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4):
 - Total Binding: VDR preparation + a fixed concentration of a radiolabeled VDR ligand (e.g., [^3H]1,25(OH) $_2\text{D}_3$).
 - Non-specific Binding: VDR preparation + radiolabeled ligand + a high concentration of unlabeled 1,25(OH) $_2\text{D}_3$.
 - Competition: VDR preparation + radiolabeled ligand + serial dilutions of elocalcitol.
- Incubation:

- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
- Separation:
 - Rapidly separate the VDR-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of elocalcitol.
 - Plot the percentage of specific binding against the logarithm of the elocalcitol concentration.
 - Determine the IC₅₀ value (the concentration of elocalcitol that inhibits 50% of specific binding) using non-linear regression analysis.

Cell Proliferation Assay (MTT/WST-1)

This assay measures the effect of elocalcitol on the proliferation of cancer cells or other relevant cell types.



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Caption: Workflow for assessing the effect of elocalcitol on cell proliferation using an MTT or WST-1 assay.

Protocol:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density.
 - Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Treatment:
 - Remove the culture medium and replace it with fresh medium containing serial dilutions of elocalcitol.
 - Include vehicle-treated control wells.
- Incubation:
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT/WST-1 Addition:
 - Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- Solubilization (for MTT assay):
 - If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1).

- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot cell viability against the logarithm of the elocalcitol concentration to determine the IC50 value.

Western Blot Analysis for RhoA Pathway Activation

This technique is used to measure the expression levels of proteins in the RhoA signaling pathway following treatment with elocalcitol.

Protocol:

- Cell Lysis:
 - Treat cells with elocalcitol for the desired time.
 - Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RhoA, ROCK) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Wash the membrane to remove unbound secondary antibody.
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis:
 - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).

Conclusion

Elocalcitol is a potent and selective VDR agonist with a multifaceted mechanism of action that includes the modulation of key signaling pathways involved in cell proliferation, inflammation, and metabolism. Its well-defined molecular structure and biological activities make it a promising candidate for further investigation in various therapeutic areas. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular pharmacology of elocalcitol and its potential clinical applications.

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